m-AR Binding Affinity of Leo 271 f vs. Estramustine and Antiandrogens in LNCaP Cells
In a direct head-to-head radioligand displacement assay using [3H]methyltrienolone in LNCaP cells, Leo 271 f (estromustine) demonstrated a higher affinity for the mutant androgen receptor (m-AR) compared to its immediate metabolic precursor, estramustine. The EC50 value for estromustine was 2.612 ± 0.584 μM, while estramustine exhibited an EC50 of 3.129 ± 0.312 μM [1]. In contrast, the prodrug estramustine phosphate showed negligible binding (EC50 > 10 μM) [2]. Notably, the non-steroidal antiandrogen bicalutamide (EC50 4.920 ± 0.361 μM) was less potent at this target, while hydroxyflutamide was more potent (0.254 ± 0.012 μM) but exhibited agonist properties in downstream assays [3].
| Evidence Dimension | Mutant Androgen Receptor (m-AR) Binding Affinity (EC50) |
|---|---|
| Target Compound Data | 2.612 ± 0.584 μM |
| Comparator Or Baseline | Estramustine: 3.129 ± 0.312 μM; Estramustine phosphate: >10 μM; Bicalutamide: 4.920 ± 0.361 μM; Hydroxyflutamide: 0.254 ± 0.012 μM |
| Quantified Difference | Estromustine EC50 is 1.2x lower (higher affinity) than estramustine; 1.9x lower than bicalutamide; ~9.7x higher (lower affinity) than hydroxyflutamide. |
| Conditions | [3H]methyltrienolone displacement assay in LNCaP cells in the presence of 2.5 mM triamcinolone acetonide. |
Why This Matters
This direct comparative data confirms that Leo 271 f is the superior chemical probe for m-AR engagement studies compared to estramustine or bicalutamide, ensuring more efficient target modulation in androgen-sensitive prostate cancer models.
- [1] Wang, L. G., et al. (1998). Androgen antagonistic effect of estramustine phosphate (EMP) metabolites on wild-type and mutated androgen receptor. Biochemical Pharmacology, 55(9), 1427-1433. View Source
- [2] Wang, L. G., et al. (1998). Androgen antagonistic effect of estramustine phosphate (EMP) metabolites on wild-type and mutated androgen receptor. Biochemical Pharmacology, 55(9), 1427-1433. View Source
- [3] Wang, L. G., et al. (1998). Androgen antagonistic effect of estramustine phosphate (EMP) metabolites on wild-type and mutated androgen receptor. Biochemical Pharmacology, 55(9), 1427-1433. View Source
